3-[3-(2,2,2-Trifluoroethoxy)azetidine-1-carbonyl]benzonitrile
Description
Properties
IUPAC Name |
3-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2/c14-13(15,16)8-20-11-6-18(7-11)12(19)10-3-1-2-9(4-10)5-17/h1-4,11H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFJSMNDHHLWFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC(=C2)C#N)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2,2,2-Trifluoroethoxy)azetidine-1-carbonyl]benzonitrile typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the reaction of 2,2,2-trifluoroethanol with an azetidine precursor under specific conditions to form 3-(2,2,2-trifluoroethoxy)azetidine . This intermediate is then reacted with benzonitrile derivatives to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2,2,2-Trifluoroethoxy)azetidine-1-carbonyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of substituted azetidine or benzonitrile derivatives.
Scientific Research Applications
3-[3-(2,2,2-Trifluoroethoxy)azetidine-1-carbonyl]benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of trifluoroethoxy and azetidine groups with biological molecules.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[3-(2,2,2-Trifluoroethoxy)azetidine-1-carbonyl]benzonitrile involves its interaction with molecular targets through its functional groups. The trifluoroethoxy group can participate in hydrogen bonding and hydrophobic interactions, while the azetidine ring can engage in ring-opening reactions. The benzonitrile moiety can interact with aromatic systems, contributing to the compound’s overall reactivity and binding properties.
Comparison with Similar Compounds
3-({[2-Chloro-6-(trifluoromethyl)phenyl]amino}methyl)benzonitrile (CAS 869682-11-1)
- Structure: Features a benzonitrile core with a chlorinated trifluoromethylphenyl group linked via an aminomethyl bridge.
- Molecular Weight : 310.7 g/mol
- Key Differences: Replaces the azetidine-carbonyl group with a flexible aminomethyl linker. Contains a chlorine atom and trifluoromethyl group, increasing lipophilicity (clogP ~3.5 estimated) compared to the target compound’s trifluoroethoxy group. Potential for stronger halogen bonding due to the chlorine substituent .
4-Methoxy-5-[3-(4-morpholinyl)propoxy]-2-nitro-benzonitrile
- Structure : Nitro- and methoxy-substituted benzonitrile with a morpholine-propoxy chain.
- Key Differences :
3-(2,2,2-Trifluoroethoxy)benzyl Alcohol
- Structure : Trifluoroethoxy-substituted benzyl alcohol.
- Key Differences :
Structural and Functional Comparison Table
Research Findings and Implications
Electronic Effects
Conformational Rigidity
Metabolic Stability
- Trifluoroethoxy and azetidine groups likely reduce oxidative metabolism compared to benzyl alcohol or morpholine derivatives, aligning with trends in fluorinated drug design .
Biological Activity
3-[3-(2,2,2-Trifluoroethoxy)azetidine-1-carbonyl]benzonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the various aspects of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique combination of an azetidine ring and a benzonitrile moiety, with the trifluoroethoxy group contributing to its chemical stability and biological interactions. The molecular formula is , with a molecular weight of approximately 270.24 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby influencing cellular processes.
- Receptor Modulation : It is hypothesized that the compound interacts with various receptors, potentially altering signaling pathways that are crucial for cell survival and proliferation.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains.
Biological Activity Data
The following table summarizes the biological activities observed in various studies:
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of various azetidine derivatives found that this compound demonstrated selective activity against Gram-positive bacteria. The compound's effectiveness was attributed to its ability to disrupt bacterial cell wall synthesis.
- Cytotoxicity in Cancer Cells : Research on the cytotoxic effects of this compound revealed significant activity against breast and lung cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
- Structure-Activity Relationship (SAR) : Investigations into SAR highlighted that modifications on the azetidine ring and the benzonitrile moiety could enhance or diminish biological activity. For instance, substituents on the aromatic ring were found to significantly affect binding affinity to target enzymes.
Q & A
Q. What are the optimal synthetic routes for preparing 3-[3-(2,2,2-Trifluoroethoxy)azetidine-1-carbonyl]benzonitrile?
The synthesis typically involves sequential nucleophilic substitution and carbonyl activation. A common route includes:
Azetidine functionalization : Reacting azetidine with trifluoroethanol under catalytic conditions to introduce the trifluoroethoxy group .
Carbonyl chloride formation : Treating the intermediate with phosgene to generate the reactive acyl chloride.
Coupling with benzonitrile : Reacting the acyl chloride with 3-cyanobenzoic acid derivatives under Schotten-Baumann conditions (e.g., aqueous base and dichloromethane).
Key considerations : Use anhydrous conditions for phosgene reactions and monitor reaction progress via TLC or LC-MS to avoid over-chlorination.
Q. How can the purity and structural integrity of this compound be validated?
- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% recommended for biological assays).
- Spectroscopy :
Q. What are the primary stability concerns for this compound under storage?
- Hydrolysis : The nitrile group is stable, but the trifluoroethoxy moiety may hydrolyze under strongly acidic/basic conditions. Store in inert solvents (e.g., anhydrous DMSO) at –20°C.
- Light sensitivity : The azetidine carbonyl group may degrade under UV light; use amber vials .
Advanced Research Questions
Q. How do electronic effects of the trifluoroethoxy group influence reactivity in cross-coupling reactions?
The trifluoroethoxy group is strongly electron-withdrawing (-I effect), which:
- Activates the azetidine ring for nucleophilic substitution at the carbonyl carbon.
- Deactivates the benzonitrile ring toward electrophilic aromatic substitution, directing reactivity to meta positions.
Experimental validation : Compare reaction rates of trifluoroethoxy vs. ethoxy analogs in Suzuki-Miyaura couplings. Kinetic studies using ¹⁹F NMR can track substituent effects .
Q. What computational methods are suitable for modeling interactions of this compound with biological targets?
- Docking studies : Use Schrödinger Suite or AutoDock Vina with force fields (e.g., OPLS4) to predict binding to enzymes like kinases or GPCRs.
- DFT calculations : Analyze electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic regions influenced by the nitrile and trifluoroethoxy groups .
- MD simulations : Assess conformational flexibility of the azetidine ring in aqueous vs. lipid bilayer environments .
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
- Metabolic stability : Test hepatic microsome stability (e.g., rat/human liver microsomes) to identify rapid degradation (e.g., via CYP450-mediated oxidation of the azetidine ring).
- Solubility limitations : Measure logP (predicted ~2.1) and adjust formulations using co-solvents (e.g., PEG-400) or cyclodextrin complexes.
- Off-target effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended interactions .
Q. What strategies mitigate regioselectivity challenges in derivatizing the benzonitrile moiety?
- Directed ortho-metalation : Use LDA or TMPLi to deprotonate the benzonitrile ortho position, followed by electrophilic quenching.
- Photoredox catalysis : Employ Ir(III) or Ru(II) catalysts for C–H functionalization under mild conditions.
- Protecting groups : Temporarily protect the nitrile as a thioamide to direct reactivity to other positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
